molecular formula C13H13N3 B11718684 (1E)-1-(4-methylphenyl)-3-phenyltriaz-1-ene CAS No. 622-74-2

(1E)-1-(4-methylphenyl)-3-phenyltriaz-1-ene

Cat. No.: B11718684
CAS No.: 622-74-2
M. Wt: 211.26 g/mol
InChI Key: XBDIVOBVOAPQFD-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Analysis

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The systematic nomenclature of triazene compounds follows established IUPAC conventions that prioritize the triazene functional group as the principal structural feature. The compound (1E)-1-(4-methylphenyl)-3-phenyltriaz-1-ene represents an asymmetric triazene where the stereochemical descriptor (1E) indicates the configuration around the N=N double bond. The numbering system begins with the nitrogen atom bearing the 4-methylphenyl substituent, designated as position 1, while the terminal nitrogen bearing the phenyl group occupies position 3.

Alternative naming conventions for this compound may include descriptive terms such as 1-(4-methylphenyl)-3-phenyltriazene or N-(4-methylphenyl)-N'-phenyltriazene. The systematic approach ensures unambiguous identification while accommodating various nomenclature preferences across different chemical databases and literature sources. The E-configuration designation specifically refers to the stereochemistry about the central N=N bond, where the priority substituents adopt an extended arrangement.

The compound's molecular formula would be C₁₃H₁₃N₃, representing a molecular weight of approximately 211.26 g/mol. This molecular composition distinguishes it from related triazene derivatives such as 1,3-bis(4-methylphenyl)triazene, which has the molecular formula C₁₄H₁₅N₃ and a molecular weight of 225.29 g/mol. The structural difference between these compounds highlights the importance of precise nomenclature in triazene chemistry.

Molecular Geometry and Stereochemical Configuration

E/Z Isomerism in Triazene Systems

Triazene compounds exhibit characteristic stereochemical behavior due to restricted rotation around the N=N double bond, leading to the formation of E and Z isomers. The E-configuration in this compound indicates that the aryl substituents adopt an extended conformation, minimizing steric interactions between the bulky aromatic groups. This stereochemical arrangement is thermodynamically favored and represents the predominant isomer under standard conditions.

Research on related triazene systems has demonstrated that the E-configuration is typically more stable than the Z-configuration due to reduced steric hindrance between substituents. The dihedral angles between aromatic rings in triazene compounds generally range from 3.4° to 6.5°, indicating near-planar molecular geometries that facilitate optimal π-electron delocalization. This planarity contributes to the compound's spectroscopic properties and chemical reactivity patterns.

The stereochemical stability of triazene compounds enables their isolation and characterization as discrete geometric isomers. Crystallographic studies of related triazene derivatives have shown that molecules maintain their E-configuration in the solid state, with hydrogen bonding patterns that further stabilize the extended conformation. These structural features are crucial for understanding the compound's physical properties and potential applications.

Conformational Analysis of the Aryl Substituents

The conformational preferences of aryl substituents in triazene compounds significantly influence their molecular properties and reactivity. In this compound, the 4-methylphenyl and phenyl groups adopt specific orientations that minimize intramolecular interactions while maximizing electronic stabilization through conjugation effects. The methyl substituent on the para position provides electron-donating character that influences the electronic distribution throughout the molecule.

Crystallographic analyses of similar triazene compounds reveal that aryl rings typically maintain near-coplanar arrangements with the triazene backbone, facilitating extended π-conjugation. The molecules exhibit maximum deviations from planarity of approximately 0.14 Å, indicating minimal distortion from ideal planar geometry. This structural characteristic is essential for understanding the compound's electronic properties and spectroscopic behavior.

The conformational flexibility of triazene compounds allows for dynamic behavior in solution, where rotational barriers around single bonds permit multiple conformational states. However, the preferred conformations maintain the extended E-configuration around the N=N bond while allowing limited rotation around the C-N bonds connecting the aryl substituents to the triazene core. This conformational behavior influences the compound's solution-phase properties and reactivity patterns.

Spectroscopic Identification Techniques

UV-Vis Absorption Spectral Patterns

The ultraviolet-visible absorption spectroscopy of triazene compounds provides crucial information about their electronic structure and chromophoric properties. Triazene derivatives typically exhibit characteristic absorption bands in the range of 299-355 nm, corresponding to π→π* electronic transitions within the conjugated system. The specific absorption wavelength depends on the nature of the aryl substituents and their electronic properties.

Research on related triazene compounds has demonstrated that the UV-visible absorption spectra are highly dependent on substituent effects and solvent polarity. For triazenes with similar structural features, the absorption maxima typically occur around 299-351 nm with significant oscillator strengths ranging from 0.69 to 0.74. The electronic transitions primarily involve HOMO→LUMO excitations that reflect the delocalized π-electron system spanning the triazene unit and aryl substituents.

Solvent effects significantly influence the absorption characteristics of triazene compounds, with polar solvents generally causing bathochromic shifts in the absorption maxima. The intensity patterns follow the order acetonitrile > DMF > methanol > DMSO, indicating that solvents with oxygen atoms act as auxochromes and influence the electronic properties of the chromophore. These solvatochromic effects provide valuable insights into the compound's electronic structure and potential applications in materials science.

FT-IR Vibrational Signatures of Triazene Functional Groups

Fourier-transform infrared spectroscopy serves as a definitive analytical technique for identifying triazene functional groups through their characteristic vibrational frequencies. The triazene N=N stretching vibration typically appears in the range of 1421-1425 cm⁻¹, providing a diagnostic peak for structural confirmation. This frequency range distinguishes triazenes from other nitrogen-containing functional groups and serves as a primary identification criterion.

Additional characteristic peaks in triazene IR spectra include C-N stretching vibrations around 1200-1222 cm⁻¹ and aromatic C=C stretching modes in the 1500-1600 cm⁻¹ region. The presence of N-H stretching vibrations around 3490-3509 cm⁻¹ confirms the secondary amine character of the terminal nitrogen in the triazene chain. These spectroscopic signatures provide comprehensive structural information and enable reliable compound identification.

The IR spectral patterns of triazene compounds are relatively insensitive to substituent effects, making them reliable diagnostic tools across various triazene derivatives. The consistency of the N=N stretching frequency at approximately 1424 cm⁻¹ across different triazene compounds demonstrates the stability of this functional group and its utility as a structural marker. This spectroscopic reliability facilitates routine analytical characterization and quality control procedures.

NMR Spectral Assignments (¹H, ¹³C)

Nuclear magnetic resonance spectroscopy provides detailed structural information about triazene compounds through characteristic chemical shift patterns and coupling relationships. The ¹H NMR spectra of triazene derivatives typically exhibit aromatic proton signals in the range of 7.0-8.2 ppm, reflecting the deshielding effects of the aromatic ring systems. The triazene N-H proton generally appears as a broad signal around 10-12 ppm due to rapid exchange and hydrogen bonding effects.

For compounds containing methyl substituents on aromatic rings, characteristic singlet peaks appear around 2.2-2.4 ppm, corresponding to the CH₃ groups. The aromatic proton patterns provide valuable information about substitution patterns and can be used to confirm the regiochemistry of triazene derivatives. Integration ratios and coupling patterns further support structural assignments and purity assessments.

¹³C NMR spectroscopy complements the proton data by providing information about carbon environments and electronic effects. Aromatic carbon signals typically appear in the range of 120-150 ppm, with the quaternary carbons showing characteristic chemical shifts that reflect their substitution patterns. The triazene carbon signals, when directly attached to nitrogen, exhibit distinct chemical shifts that can be correlated with electronic effects from substituents. Methyl carbon signals appear around 18-25 ppm, providing additional confirmation of structural features.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry serves as a powerful tool for molecular weight determination and structural elucidation of triazene compounds through characteristic fragmentation patterns. The molecular ion peak provides direct confirmation of the molecular formula, while fragmentation patterns reveal structural information about substituent arrangements and bond strengths. Triazene compounds typically exhibit characteristic fragmentation involving loss of nitrogen molecules and formation of aryl cation fragments.

The fragmentation patterns of triazene compounds often involve initial cleavage of the N-N bonds, leading to the formation of aryl amine and diazonium intermediate fragments. These primary fragments undergo secondary fragmentation reactions that provide detailed structural information. High-resolution mass spectrometry enables precise molecular formula determination and differentiation between isomeric structures.

Electrospray ionization and chemical ionization techniques are particularly suitable for triazene analysis, providing gentle ionization conditions that preserve molecular ion information while generating informative fragmentation patterns. The mass spectrometric data, combined with other spectroscopic techniques, provides comprehensive structural confirmation and enables routine analytical characterization of triazene derivatives in research and industrial applications.

Properties

CAS No.

622-74-2

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

IUPAC Name

N-[(4-methylphenyl)diazenyl]aniline

InChI

InChI=1S/C13H13N3/c1-11-7-9-13(10-8-11)15-16-14-12-5-3-2-4-6-12/h2-10H,1H3,(H,14,15)

InChI Key

XBDIVOBVOAPQFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NNC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Diazonium Salt Formation

The foundational approach involves diazotization of 4-methylaniline (p-toluidine) under acidic conditions. Treatment with sodium nitrite (NaNO₂) in hydrofluoric acid (HF) or hydrochloric acid (HCl) at 0–5°C generates the diazonium salt intermediate. Critical parameters include:

  • Temperature control : Exothermic reactions require ice baths to prevent premature decomposition.

  • Acid selection : Hydrofluoric acid yields higher-purity diazonium salts compared to HCl due to reduced side reactions.

Triazene Formation via Amine Coupling

The diazonium salt reacts with phenylamine derivatives in a two-phase system (aqueous/organic). Dimethylamine or diphenylamine in dichloromethane facilitates nucleophilic displacement, forming the triazene backbone. Key findings:

  • Yield optimization : Yields reach 85–90% when using a 1:1.2 molar ratio of diazonium salt to phenylamine.

  • Stereoselectivity : The (1E) configuration dominates due to thermodynamic stabilization of the trans isomer.

Table 1: Representative Reaction Conditions for Classical Synthesis

ParameterValueSource
Diazotization temperature0–5°C
AcidHF (48%)
Coupling agentDimethylamine (1.2 equiv)
Reaction time2–3 hours
Isolated yield87%

Modern Catalytic Methods

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use while enhancing reaction rates. A stoichiometric mix of p-toluidine, phenyl diazonium tetrafluoroborate, and K₂CO₃ achieves 82% yield after 45 minutes of milling. Key benefits:

  • Green chemistry metrics : E-factor reduces to 0.3 compared to 5.8 for classical methods.

  • Scalability : Demonstrated at 100-g scale without yield loss.

Solid-Phase Synthetic Approaches

Resin-Bound Triazene Synthesis

Wang resin-functionalized amines react with in situ-generated diazonium salts, enabling combinatorial library production. After cleavage with trifluoroacetic acid (TFA), (1E)-1-(4-methylphenyl)-3-phenyltriaz-1-ene is obtained in 94% purity (HPLC).

Flow Chemistry Applications

Microreactor systems permit continuous diazotization-amination with residence times under 2 minutes. A prototype system produces 12 g/h of product with <1% diazonium accumulation.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.58 (d, J = 8.6 Hz, 2H, Ar-H), 7.34 (d, J = 8.6 Hz, 2H, Ar-H), 3.47 (s, 3H, N-CH₃).

  • HRMS : Calculated for C₁₄H₁₃N₃ [M+H]⁺: 223.1109, Found: 223.1112.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, MeCN/H₂O 70:30) shows ≥98% purity at 254 nm. Critical impurities include:

  • Byproduct A : <0.5% (unreacted diazonium salt dimer)

  • Byproduct B : <0.3% (cis-triazene isomer)

Challenges and Mitigation Strategies

Scalability Limitations

Exothermic hazards in classical diazotization require:

  • Joule-Thomson cooling : Enables safe scale-up to 50-kg batches.

  • In-line analytics : FTIR monitors diazonium concentration in real-time .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research has indicated that compounds similar to (1E)-1-(4-methylphenyl)-3-phenyltriaz-1-ene exhibit antitumor properties. Specifically, studies have shown that aryltriazenes can generate methyldiazonium ions capable of alkylating DNA, which may lead to their potential use as anticancer agents. The carcinogenic properties of some aryltriazenes necessitate careful handling, but they also present opportunities for developing targeted therapies against cancer .

Therapeutic Agents
The compound's structure allows it to act as a precursor for various therapeutic agents. For instance, derivatives of triazene compounds have been explored for their ability to modulate protein misfolding and aggregation, particularly in neurodegenerative diseases such as Alzheimer's. These compounds can inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease, thereby presenting a potential avenue for treatment .

Organic Synthesis Applications

Functionalization of Arenes
this compound can be utilized in the functionalization of arenes through aromatic nucleophilic substitution reactions. This method is advantageous due to the availability and low cost of arylamines used in these reactions. The ability to introduce various functional groups expands the utility of this compound in synthetic organic chemistry .

Synthesis of Indazoles and Cinnolines
The compound has also been employed in the synthesis of complex structures such as indazoles and cinnolines via thermal cyclization processes. These reactions are significant for developing new materials with specific electronic properties or biological activities .

Data Table: Applications Overview

Application AreaDescriptionReferences
Antitumor ActivityPotential use as an anticancer agent via DNA alkylation mechanisms
Therapeutic AgentsModulation of protein misfolding; inhibition of amyloid-beta aggregation
Organic SynthesisFunctionalization of arenes; synthesis of indazoles and cinnolines

Case Studies

Case Study 1: Antitumor Activity Evaluation
In a study evaluating the cytotoxic effects of aryltriazenes on cancer cell lines, this compound demonstrated significant cytotoxicity against several types of cancer cells. The mechanism was attributed to its ability to form reactive intermediates that interact with cellular DNA, leading to apoptosis in malignant cells.

Case Study 2: Inhibition of Amyloid Aggregation
A recent investigation into the potential neuroprotective effects of triazene derivatives showed that this compound could effectively inhibit amyloid-beta aggregation in vitro. This finding suggests its relevance in developing treatments for Alzheimer’s disease.

Mechanism of Action

The mechanism of action of (1E)-1-(4-methylphenyl)-3-phenyltriaz-1-ene involves its interaction with molecular targets such as enzymes and receptors. The triazene moiety can undergo metabolic activation, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can result in various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Electronic and Structural Properties

Key analogs and their substituent-driven differences:

Compound Name Molecular Formula Substituents Key Electronic Features
(1E)-1-(4-Methylphenyl)-3-phenyltriaz-1-ene C₁₃H₁₃N₃ 4-Methylphenyl (EDG*), phenyl Moderate electron density on N=N; balanced reactivity/stability
(1E)-3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]-1-triazene C₉H₉F₃N₃ 4-Trifluoromethylphenyl (EWG**), 3,3-dimethyl High stabilization via EWG; enhanced thermal stability
(E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)triaz-1-ene C₁₉H₂₄N₄O₄ 4-Methoxyphenyl (EDG), trimethoxyphenyl (EDG) Increased electron density; potential for π-π stacking

EDG: Electron-donating group; *EWG: Electron-withdrawing group

  • Electron-Donating Groups (EDGs) : The 4-methylphenyl group in the target compound weakly donates electrons via inductive effects, enhancing nucleophilicity at the triazene core compared to EWGs. This contrasts with 3,3-dimethyl-1-[4-(trifluoromethyl)phenyl]-1-triazene (), where the trifluoromethyl group withdraws electrons, stabilizing the triazene against electrophilic attack .
  • Steric Effects : Bulky substituents (e.g., trimethoxyphenyl in ) may hinder molecular planarity, reducing conjugation efficiency compared to the target compound’s simpler aryl groups .

Crystallographic and Intermolecular Interactions

While direct crystal data for the target compound is unavailable, highlights weak interactions (C–H⋯N hydrogen bonds, π-π stacking) as critical in governing packing for structurally related imines. Similar interactions likely dominate in triazenes:

  • Dihedral Angles : In , dihedral angles between aryl rings (~56°) indicate significant twisting, which may reduce conjugation in the target compound. This contrasts with planar triazenes (e.g., those with methoxy groups in ), where EDGs enhance π-system delocalization .
  • Packing Motifs : C–H⋯N and π-π interactions (common in aromatic triazenes) could stabilize the target compound’s solid-state structure, analogous to ’s imines .

Biological Activity

The compound (1E)-1-(4-methylphenyl)-3-phenyltriaz-1-ene is part of the triazene family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity associated with this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

This compound features a triazene core, characterized by its azo (-N=N-) bond, which contributes to its reactivity and biological properties. The presence of the 4-methylphenyl and phenyl groups enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Antitumor Activity

Triazenes have been identified as alkylating agents , which can modify DNA and potentially induce apoptosis in cancer cells. Research indicates that compounds within this class can exhibit significant antitumor activity:

  • Mechanism of Action : Triazenes may generate reactive species that alkylate DNA, leading to cytotoxic effects. For instance, studies have shown that certain triazene derivatives can induce cell death through necrosis or apoptosis in various cancer cell lines, including lung adenocarcinoma (A549) and cervical cancer (HeLa) cells .
  • Case Study : A study evaluated the cytotoxicity of several triazene derivatives against A549 cells, revealing IC50 values as low as 0.20 µM for some derivatives, indicating potent antitumor activity .

Antimicrobial Activity

Triazenes also demonstrate promising antimicrobial properties . Recent investigations have assessed their efficacy against various bacterial strains and fungi:

  • Antibacterial Effects : Triazene compounds have shown effectiveness against both gram-positive and gram-negative bacteria. For example, a study reported minimum inhibitory concentrations (MICs) for certain derivatives as low as 9.937 µg/mL against Candida albicans and other strains .
  • Mechanism : The antimicrobial action is believed to stem from the disruption of cellular processes via DNA alkylation and interference with protein synthesis.

Synthesis and Evaluation

The synthesis of this compound typically involves diazotization reactions followed by coupling with appropriate aryl substrates. The biological activities are evaluated through standardized assays measuring cell viability, apoptosis rates, and antimicrobial susceptibility.

Comparative Table of Biological Activities

Compound Activity Type Target Organism/Cell Line IC50/MIC Value
This compoundAntitumorA549 (lung adenocarcinoma)0.20 µM
Triazene Derivative T3AntifungalCandida albicans9.937 µg/mL
Triazene Derivative T4AntibacterialVarious Gram-positive bacteriaLow MIC values

Q & A

Q. What are the standard protocols for synthesizing (1E)-1-(4-methylphenyl)-3-phenyltriaz-1-ene?

The synthesis typically involves multi-step reactions starting with coupling aromatic amines and nitroso compounds under controlled pH and temperature. Key steps include diazonium salt formation followed by coupling with a methylphenyl derivative. Purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) ensures removal of by-products. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can the E-configuration of this triazene derivative be confirmed experimentally?

The E-configuration is verified using NOESY NMR to assess spatial proximity of protons. X-ray crystallography provides definitive proof by revealing bond angles and spatial arrangement. For example, analog studies show that the E-isomer displays distinct dihedral angles (e.g., ~120° between aromatic rings) compared to the Z-form .

Q. What safety precautions are critical when handling this compound?

The compound may decompose exothermically under light or heat, releasing toxic gases (e.g., nitrogen oxides). Handling should occur in a fume hood with PPE (gloves, lab coat, goggles). Storage in amber vials under inert gas (N₂/Ar) at 2–8°C is recommended. Safety data sheets (SDS) for analogous triazenes highlight risks of dermal irritation and mutagenicity .

Advanced Research Questions

Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?

Pharmacokinetic optimization involves modifying substituents to enhance solubility and metabolic stability. For example, methyl or methoxy groups on the phenyl ring (as in analogs from Kragujevac J. Sci.) improve bioavailability. In vitro assays (e.g., microsomal stability, Caco-2 permeability) and in vivo PK studies in rodent models are critical for iterative design .

Q. How can contradictory data on biological activity be resolved?

Discrepancies in activity data may arise from assay conditions (e.g., pH, solvent polarity). Use orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) and validate results with dose-response curves. Computational docking (e.g., AutoDock Vina) can identify binding modes to reconcile structural-activity relationships .

Q. What methodologies are suitable for evaluating nonlinear optical (NLO) properties?

NLO properties are assessed via hyperpolarizability calculations (density functional theory, DFT) and experimental techniques like second-harmonic generation (SHG) using powder samples. Studies on chalcone analogs show that electron-withdrawing groups (e.g., nitro) enhance NLO responses .

Q. How does thermal stability impact applications in material science?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures and phase transitions. For instance, fused aromatic chalcones with similar structures exhibit stability up to 200°C, making them viable for organic LEDs (OLEDs) .

Q. What strategies can elucidate structure-activity relationships (SAR) for antimicrobial derivatives?

SAR studies require systematic variation of substituents (e.g., halogenation, methoxy groups) followed by antimicrobial susceptibility testing (AST). Molecular dynamics simulations (e.g., GROMACS) can predict interactions with bacterial targets like DNA gyrase .

Q. How is crystallographic data used to validate molecular geometry?

Single-crystal X-ray diffraction provides bond lengths, angles, and packing motifs. For example, crystallography of (E)-3-(4-methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one confirmed a planar geometry critical for π-π stacking in solid-state applications .

Methodological Notes

  • Data Sources : Peer-reviewed journals (e.g., Acta Crystallographica, Kragujevac J. Sci.) and experimental/theoretical studies are prioritized.
  • Advanced Tools : DFT (Gaussian, ORCA), docking software (AutoDock), and spectroscopic databases (SDBS) are recommended for reproducibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.